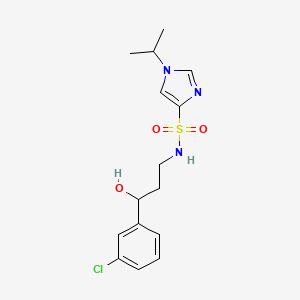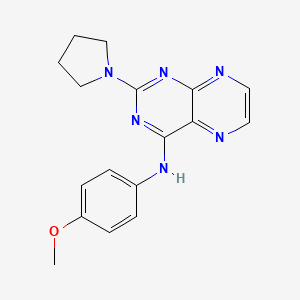
1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety connected to a dimethoxyphenyl group and a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This can be achieved by reacting 3,5-dimethylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final product. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylphenoxy)ethyl)urea
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is unique due to the presence of both dimethoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYZMOVAWNHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NC2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2644936.png)
![2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2644937.png)

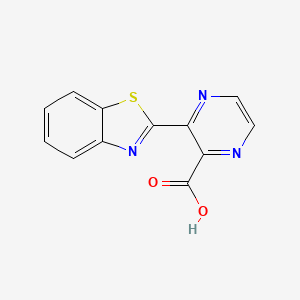
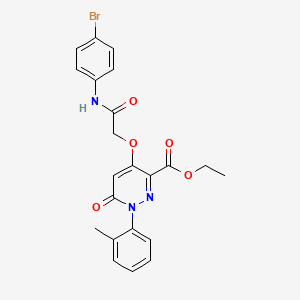

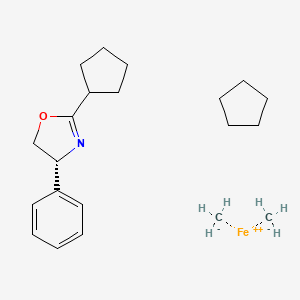
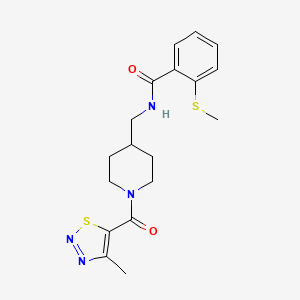
![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)
![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)
